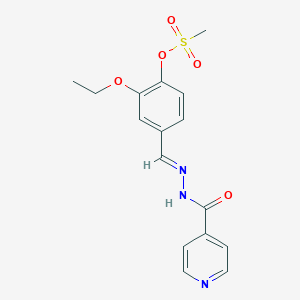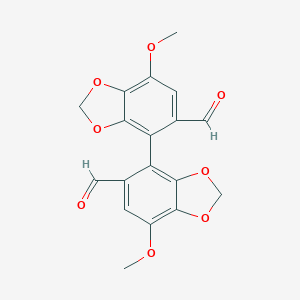
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate (EIHPM) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation, as well as the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the inhibition of tumor invasion and metastasis. 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has several advantages for lab experiments, including its ability to penetrate cell membranes and target specific cells, its potential as a carrier for various drugs, and its use as a contrast agent for MRI. However, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential applications in combination with other drugs or therapies, and the exploration of its potential as a diagnostic tool for various diseases. Further research is also needed to fully understand the mechanism of action of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate is a chemical compound that has shown great potential for various scientific research applications, including cancer treatment, drug delivery, and imaging. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate and its applications in various fields.
Métodos De Síntesis
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with ethyl 4-bromobenzoate, followed by the reduction of the nitro group and the reaction with isonicotinic acid hydrazide. The final product is obtained through the reaction of the intermediate compound with methanesulfonyl chloride.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been extensively studied for its potential applications in various fields, including cancer treatment, drug delivery, and imaging. In cancer treatment, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In drug delivery, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been used as a carrier for various drugs due to its ability to penetrate cell membranes and target specific cells. In imaging, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to accumulate in tumor tissues.
Propiedades
Nombre del producto |
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate |
|---|---|
Fórmula molecular |
C16H17N3O5S |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C16H17N3O5S/c1-3-23-15-10-12(4-5-14(15)24-25(2,21)22)11-18-19-16(20)13-6-8-17-9-7-13/h4-11H,3H2,1-2H3,(H,19,20)/b18-11+ |
Clave InChI |
MTTWUXHEZOWIPN-WOJGMQOQSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)

![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
![N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)
![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)

![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)
![2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B304727.png)